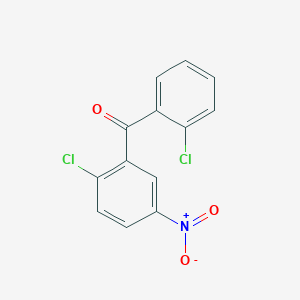
(2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dichloro-5-nitrobenzophenone is an organic compound with the molecular formula C13H7Cl2NO3 It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-5-nitrobenzophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the condensation of benzene with 2-nitrobenzoyl chloride in the presence of a catalyst such as aluminum trichloride or iron (III) chloride . The reaction is carried out at temperatures ranging from -10°C to 40°C, followed by acid treatment, filtration, and crystallization to obtain the final product .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with optimizations for yield and safety. The use of environmentally friendly solvents and recyclable by-products is emphasized to ensure the process is sustainable and economically viable .
化学反应分析
Types of Reactions
2,2’-Dichloro-5-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical for this compound.
Major Products
Reduction: The major product is 2,2’-Dichloro-5-aminobenzophenone.
Substitution: Products vary depending on the substituent introduced, such as 2,2’-Dichloro-5-methoxybenzophenone when methoxide is used.
科学研究应用
2,2’-Dichloro-5-nitrobenzophenone has several applications in scientific research:
作用机制
The mechanism of action of 2,2’-Dichloro-5-nitrobenzophenone depends on its application. In the synthesis of benzodiazepines, for example, it reacts with ethylenediamine to form an intermediate benzodiazepine, which is then oxidized to benzodiazepinone . The molecular targets and pathways involved vary based on the specific reactions and applications.
相似化合物的比较
Similar Compounds
2-Amino-5-chlorobenzophenone: Similar in structure but with an amino group instead of a nitro group.
2-Amino-2’,5-dichlorobenzophenone: Contains an additional chlorine atom and an amino group.
2-Amino-2’-chloro-5-nitrobenzophenone: Similar but with an amino group in place of one chlorine atom.
属性
分子式 |
C13H7Cl2NO3 |
|---|---|
分子量 |
296.10 g/mol |
IUPAC 名称 |
(2-chloro-5-nitrophenyl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C13H7Cl2NO3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H |
InChI 键 |
DWAPEQQGSYXCJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-ethyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B8533659.png)
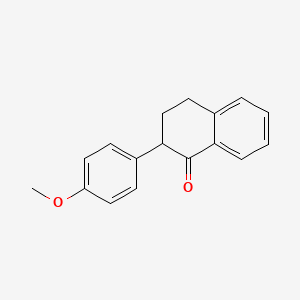
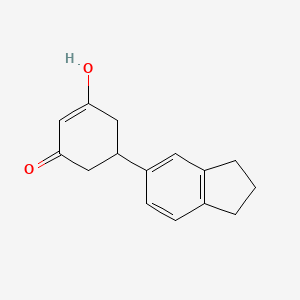
silane](/img/structure/B8533669.png)
![6-(Chloromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B8533683.png)
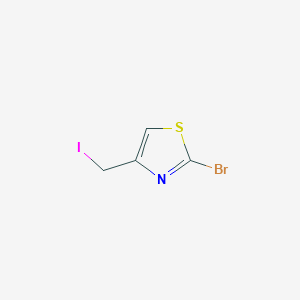
![1-bromo-3-methoxy-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol](/img/structure/B8533690.png)
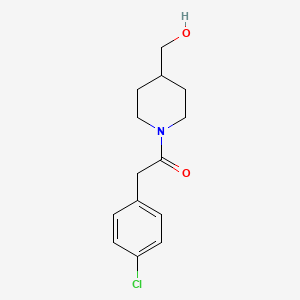
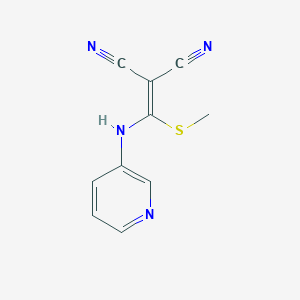

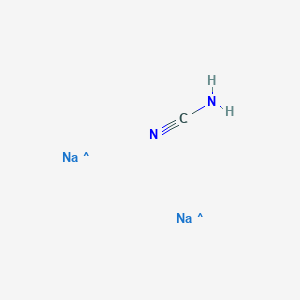
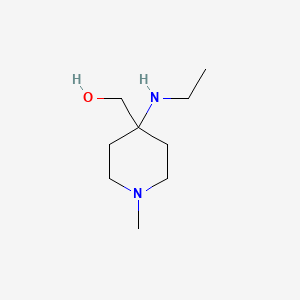
![{2-[(Methanesulfonyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B8533737.png)
![7-(3,4,5-Trimethoxy-phenyl)-[1.6]naphthyridine-5-ol](/img/structure/B8533738.png)
